N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine
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Overview
Description
N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a furan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the pyrazolo[1,5-a]pyridine core with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazolo[1,5-a]pyridine core can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Reduced pyrazolo[1,5-a]pyridine derivatives.
Substitution: N-substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]-pyrazolo[1,5-a]pyridine: Lacks the amine group, which may affect its reactivity and biological activity.
N-[(furan-2-yl)methyl]-imidazo[1,5-a]pyridine: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties and applications.
Uniqueness
N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine is unique due to its specific combination of a furan-2-ylmethyl group and a pyrazolo[1,5-a]pyridine core with an amine substituent. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12(16-7-1)9-13-10-4-6-15-11(8-10)3-5-14-15/h1-3,5,7,10,13H,4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJZLKBADNCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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